Isopropylformiat

Übersicht

Beschreibung

Isopropyl formate (IPF) is a naturally occurring organic compound that is used as a solvent in various industrial applications. It is a clear, colorless liquid with a sweet, fruity odor. IPF is used as a solvent in the synthesis of pharmaceuticals, flavorings, fragrances, and other chemicals. It is also used in the production of coatings, inks, and adhesives. IPF has a low vapor pressure, making it ideal for use in closed systems and as a carrier solvent for other compounds.

Wissenschaftliche Forschungsanwendungen

Aroma- und Duftstoff

Isopropylformiat wird aufgrund seines angenehmen Geruchs als Aromastoff verwendet. Es wird auch in der Duftstoffindustrie eingesetzt, da es einen fruchtigen Duft verleihen kann . Seine Anwendung in Aromen und Düften ist bedeutsam, da es von Aufsichtsbehörden weltweit als sicherer Zusatzstoff für Lebensmittel zugelassen ist .

Atmosphärenchemie

In der Atmosphärenchemie wird this compound durch OH-Radikale oxidiert, was zu Produkten wie Essigsäureanhydrid und Aceton führt . Diese Reaktion ist entscheidend für das Verständnis der Umweltbelastung und des atmosphärischen Schicksals flüchtiger organischer Verbindungen.

Arzneimittelverabreichungssysteme

This compound wird bei der Formulierung von Nanoemulsionen zur Arzneimittelverabreichung eingesetzt . Diese Nanoemulsionen können die Löslichkeit und Bioverfügbarkeit von Arzneimitteln verbessern, was this compound zu einem wichtigen Lösungsmittel in pharmazeutischen Anwendungen macht.

Lösungsmittel für die Synthese

Es dient als Lösungsmittel in der chemischen Synthese, da es verschiedene Substanzen lösen kann und seinen relativ niedrigen Siedepunkt hat, wodurch es leicht aus Reaktionsgemischen entfernt werden kann .

Sicherheit und Handhabung

Das Sicherheitsprofil von this compound ist gut dokumentiert, mit detaillierten Handhabungsvorsichtsmaßnahmen und Lagerrichtlinien. Es wird unter brennbaren Flüssigkeiten eingestuft und erfordert eine sorgfältige Verwaltung in Forschungsumgebungen .

Analytische Chemie

In der analytischen Chemie kann this compound aufgrund seiner sauberen Verdampfungseigenschaften als Reagenz oder Lösungsmittel in chromatographischen Verfahren und spektroskopischen Analysen verwendet werden .

Materialwissenschaft

This compound ist an der Herstellung von Materialien beteiligt, insbesondere bei der Einkapselung hydrophober Arzneimittel in nicht-poröse Mikrokugeln, was ein wichtiger Schritt bei der Entwicklung neuartiger Arzneimittelverabreichungssysteme ist .

Umweltbelastung

Die Forschung zur Umweltbelastung von this compound umfasst seine Rolle bei der Bildung sekundärer organischer Aerosole und die Auswirkungen seiner Abbauprodukte auf die Luftqualität .

Wirkmechanismus

Target of Action

Isopropyl formate, also known as propan-2-yl formate, is primarily used as a flavoring and fragrance agent . It does not have a specific biological target as it is not a drug or a biologically active compound. Instead, it interacts with olfactory receptors to produce a specific scent or flavor.

Biochemical Pathways

It can be produced through the esterification of formic acid with isopropanol . In the environment, it can undergo oxidation reactions initiated by radicals like Cl- and OH-, leading to various products .

Pharmacokinetics

Its physical properties such as its boiling point (68°c) and density (0884 g/mL at 25°C) suggest that it is a volatile compound that can readily evaporate and be inhaled . Its solubility in water and miscibility with alcohol, ether, and most organic solvents suggest that it can be absorbed and distributed in the body, although the specifics would depend on the route of exposure and other factors.

Safety and Hazards

Zukünftige Richtungen

The market for Isopropyl formate is witnessing substantial growth due to several factors. The increasing demand for solvents in various industries and the growing demand for natural flavors and fragrances in the food and beverages industry are key market trends driving the growth of the Isopropyl formate market . The market also presents significant growth opportunities in the pharmaceutical industry .

Biochemische Analyse

Biochemical Properties

Isopropyl formate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of isopropyl formate, the hydrolysis reaction yields isopropanol and formic acid. Esterases, such as carboxylesterases, interact with isopropyl formate by binding to the ester bond and facilitating its cleavage. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .

Cellular Effects

Isopropyl formate has been shown to influence various cellular processes. In microbial cells, such as Escherichia coli, isopropyl formate can affect cell growth and viability. High concentrations of isopropyl formate can lead to membrane permeabilization, disrupting cellular homeostasis and leading to cell death . Additionally, isopropyl formate can impact cellular metabolism by altering the expression of genes involved in stress response and detoxification pathways.

Molecular Mechanism

At the molecular level, isopropyl formate exerts its effects through interactions with cellular membranes and enzymes. The ester bond in isopropyl formate is susceptible to hydrolysis by esterases, leading to the production of isopropanol and formic acid. These metabolites can further interact with cellular components, influencing enzyme activity and gene expression. For instance, formic acid can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl formate can vary over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of moisture and heat. Long-term exposure to isopropyl formate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to isopropyl formate can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of isopropyl formate in animal models are dose-dependent. At low doses, isopropyl formate is generally well-tolerated, with minimal adverse effects. At higher doses, it can cause toxicity, including respiratory irritation, central nervous system depression, and liver damage. Animal studies have shown that the threshold for toxic effects varies depending on the species and the route of administration. For instance, inhalation of high concentrations of isopropyl formate can lead to respiratory distress and systemic toxicity .

Metabolic Pathways

Isopropyl formate is involved in metabolic pathways related to ester hydrolysis and alcohol metabolism. The primary metabolic pathway involves the hydrolysis of isopropyl formate by esterases to produce isopropanol and formic acid. Isopropanol is further metabolized by alcohol dehydrogenase to acetone, which can enter various metabolic pathways, including the citric acid cycle. Formic acid can be metabolized by formate dehydrogenase to carbon dioxide and water, contributing to cellular respiration .

Transport and Distribution

Within cells, isopropyl formate is transported and distributed through passive diffusion across cellular membranes. Due to its lipophilic nature, isopropyl formate can easily penetrate lipid bilayers and accumulate in cellular compartments. Binding proteins and transporters may facilitate its distribution within tissues, although specific transport mechanisms for isopropyl formate have not been extensively studied .

Subcellular Localization

Isopropyl formate is primarily localized in the cytoplasm and cellular membranes. Its lipophilic properties allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, isopropyl formate can be found in organelles involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria. The subcellular localization of isopropyl formate can influence its activity and interactions with cellular components .

Eigenschaften

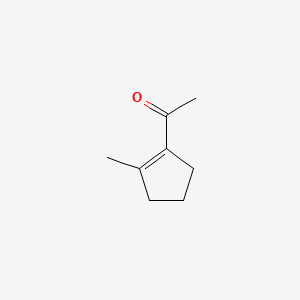

IUPAC Name |

propan-2-yl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(2)6-3-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOUBSOVHSONPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

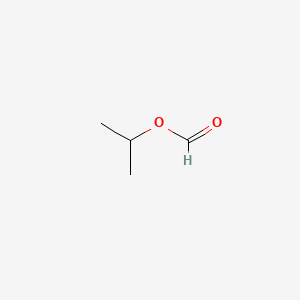

CC(C)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027258 | |

| Record name | Isopropyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [HSDB], Liquid, colourless liquid with a fruity, ether-like odour | |

| Record name | Isopropyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

68.2 °C at 760 mm Hg, BP: 63.3 °C, 67.00 to 70.00 °C. @ 760.00 mm Hg | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

22 °F (closed cup) | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in water, Sol in alcohol, ether, and acetone, 20.7 mg/mL at 25 °C, slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8728 at 20 °C/4 °C, 0.877-0.883 (20°) | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.03 (Air= 1) | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

138.0 [mmHg], Vapor pressure: 100 mm Hg at 17.8 °C, 138 mm Hg at 25 °C | |

| Record name | Isopropyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS RN |

625-55-8 | |

| Record name | Isopropyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1L164W42G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | Isopropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)

![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)

![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)

![4-Bromo-6-[5-(2-fluorophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1221655.png)